molecular formula C12H18N2O3 B1378247 2-(N-Boc-aminomethyl)-6-methoxypyridine CAS No. 1820619-14-4

2-(N-Boc-aminomethyl)-6-methoxypyridine

Cat. No.: B1378247
CAS No.: 1820619-14-4
M. Wt: 238.28 g/mol
InChI Key: GKSJNAKJVBZUFJ-UHFFFAOYSA-N
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Description

2-(N-Boc-aminomethyl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a Boc-protected aminomethyl group at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Formylation: The 6-methoxypyridine undergoes formylation to introduce a formyl group at the 2-position.

    Reductive Amination: The formyl group is then subjected to reductive amination with tert-butyl carbamate to form the Boc-protected aminomethyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group under milder conditions, improving the overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-aminomethyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.

    Amidation Reactions: The aminomethyl group can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

    Amidation: Carboxylic acids or acid chlorides can be used in the presence of coupling agents like EDCI or DCC.

Major Products

    Deprotection: Yields the free amine, 2-aminomethyl-6-methoxypyridine.

    Substitution: Depending on the nucleophile, various substituted pyridines can be formed.

    Amidation: Produces amides with diverse functional groups.

Scientific Research Applications

2-(N-Boc-aminomethyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-Boc-aminomethyl)-6-methoxypyridine depends on its specific application. In general, the compound can act as a precursor or intermediate in various synthetic pathways. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions and allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Boc-aminomethyl)pyridine: Lacks the methoxy group at the 6-position.

    6-Methoxypyridine: Lacks the Boc-protected aminomethyl group.

    2-Aminomethyl-6-methoxypyridine: The free amine form without the Boc protection.

Uniqueness

2-(N-Boc-aminomethyl)-6-methoxypyridine is unique due to the presence of both the methoxy group and the Boc-protected aminomethyl group. This combination allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSJNAKJVBZUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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